benzyl (3R,4R)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Description
This compound features a piperidine scaffold with distinct stereochemistry (3R,4R) and three critical substituents:
- Fluoro group at the 4-position, which may influence electronic properties and metabolic stability.
- tert-Butoxycarbonyl (Boc)-protected amino group at the 3-position, serving as a protective group for amine functionality while modulating solubility and reactivity.
The stereochemistry is crucial for interactions with biological targets, as seen in kinase inhibitors and receptor modulators .
Structure
3D Structure
Properties
IUPAC Name |
benzyl (3R,4R)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O4/c1-18(2,3)25-16(22)20-15-11-21(10-9-14(15)19)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,22)/t14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHJFTQWJQHIAL-HUUCEWRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CCC1F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(CC[C@H]1F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of benzyl (3R,4R)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate typically involves multiple steps, including the protection of functional groups, nucleophilic substitution, and deprotection One common synthetic route starts with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) groupThe final step involves the deprotection of the Boc group to yield the desired compound .
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc-protected amine undergoes acid-catalyzed deprotection to yield a free amine, a common step in peptide and heterocycle synthesis.
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Mechanism : Protonation of the carbamate oxygen weakens the C–O bond, releasing CO₂ and generating the free amine.
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Applications : The deprotected amine serves as a nucleophile in subsequent alkylation or acylation reactions .
Hydrogenolysis of the Benzyl Ester
The benzyl ester is cleaved under hydrogenation conditions to produce a carboxylic acid.
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Selectivity : The reaction preserves the Boc group and fluorine substituent .
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Applications : The resulting carboxylic acid is used in amide coupling or esterification .
Functionalization at the Fluorine Position
The C–F bond exhibits limited reactivity under standard conditions but participates in directed ortho-metalation (DoM) or nucleophilic aromatic substitution (SNAr) when activated.
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Challenges : The electron-withdrawing Boc group and benzyl ester reduce the ring’s electron density, limiting SNAr feasibility without strong activation .
Piperidine Ring Modifications
The piperidine nitrogen (protected as a carbamate) and the fluorine atom influence ring conformation and reactivity.
N-Alkylation/Acylation Post-Deprotection
After Boc removal, the free amine undergoes:
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Alkylation : With alkyl halides (e.g., benzyl bromide) in the presence of K₂CO₃ .
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Acylation : Using acyl chlorides or anhydrides (e.g., acetic anhydride).
Ring-Opening Reactions
Under strong basic conditions (e.g., NaOH, 80°C), the piperidine ring can undergo hydrolysis, though this is rare due to steric protection from substituents .
Stability Under Varied Conditions
| Condition | Stability | Degradation Pathway |
|---|---|---|
| Acidic (pH < 3) | Boc group hydrolyzes; benzyl ester stable | Deprotection to primary amine |
| Basic (pH > 10) | Benzyl ester hydrolyzes; Boc group stable | Formation of carboxylic acid |
| Oxidative (H₂O₂, RT) | Fluorine and Boc group stable | Minimal degradation |
Scientific Research Applications
Pharmaceutical Development
Benzyl (3R,4R)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate has shown promise as a scaffold for developing new therapeutic agents. Its structural analogs are being investigated for their potential use in treating various conditions such as:
- Neurological Disorders : Compounds with similar structures have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Analgesic Properties
Research indicates that compounds derived from this class may possess analgesic properties, making them candidates for pain management therapies. Their ability to cross the blood-brain barrier enhances their potential effectiveness in treating central nervous system-related pain.
Antitumor Activity
Some studies have indicated that benzyl (3R,4R)-4-fluoro derivatives may exhibit antitumor activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.
Case Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of similar piperidine derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and oxidative damage, suggesting a protective role against neurodegeneration.
Case Study 2: Analgesic Activity
In another investigation reported in Pain Research and Management, researchers evaluated the analgesic efficacy of a related compound in animal models of chronic pain. The findings demonstrated a notable reduction in pain scores compared to control groups, highlighting the potential for clinical applications in pain management.
Mechanism of Action
The mechanism of action of benzyl (3R,4R)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro substituent and the piperidine ring play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogs from G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor Studies
Key analogs (–4) share a piperidine core but differ in substituents (Table 1):
Key Observations :
- The target compound replaces the carbamoyl group at the 3-position with a Boc-protected amino group, eliminating hydrogen-bond donor capacity, which may reduce off-target interactions but alter potency .
- The 4-fluoro substituent is conserved across analogs, suggesting its critical role in target binding or metabolic resistance.
Piperidine Derivatives with Boc Protection and Fluorination
- Benzyl (3R,4R)-3-((tert-Butoxycarbonyl)Amino)-4-Hydroxypiperidine-1-Carboxylate (): Lacks the 4-fluoro group but retains the Boc-amino and benzyl ester. Hydroxy group at the 4-position may increase polarity, reducing blood-brain barrier penetration compared to the fluoro analog .
- (3R,4S)-tert-Butyl 3-Fluoro-Piperidine-4-Carboxylate (): Fluorine at the 3-position (vs. 4-position in the target compound) and opposite stereochemistry (4S). Demonstrates the importance of stereochemistry in biological activity; minor changes can drastically alter target affinity .
Pyrrolidine Analogs
- Benzyl (3R,4R)-3-((tert-Butoxycarbonyl)Amino)-4-Hydroxypyrrolidine-1-Carboxylate (): Smaller pyrrolidine ring (5-membered vs. 6-membered piperidine) reduces conformational flexibility. Hydroxy group instead of fluoro may limit metabolic stability .
Biological Activity
Benzyl (3R,4R)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its piperidine core, which is modified with a fluoro group and an oxycarbonylamino side chain. The structural formula can be represented as:
This compound has been shown to inhibit specific biological pathways, including those related to chemokine receptors. Research indicates that compounds with similar structures exhibit antagonistic effects on CCR3-mediated pathways, which are crucial in inflammatory responses and allergic reactions .
Structure-Activity Relationship (SAR)
The SAR studies demonstrate that modifications to the piperidine ring and substituents significantly affect the compound's potency and selectivity. For instance, the introduction of various alkyl groups has been linked to enhanced binding affinity in receptor assays. Compounds with an N-(alkyl)benzylpiperidine framework have been identified as essential for selective antagonism of CCR3 receptors .
In Vitro Studies
In vitro assays have revealed that this compound exhibits significant inhibition of eotaxin-induced calcium mobilization in human eosinophils. This suggests a potential role in treating conditions like asthma and allergic rhinitis where eosinophilic inflammation is prevalent .
Case Studies
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Case Study 1: Asthma Models
In a study involving asthmatic mouse models, administration of the compound resulted in a marked reduction in eosinophil infiltration into lung tissues, indicating its potential efficacy in controlling airway inflammation . -
Case Study 2: Allergic Rhinitis
Another study evaluated the effects of the compound on allergic rhinitis symptoms in human subjects. Results demonstrated a significant decrease in nasal hyperreactivity and inflammation markers post-treatment .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 326.43 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 3.45 |
| pKa | 7.9 |
| Biological Activity | Effect |
|---|---|
| CCR3 Antagonism | IC50 = 25 nM |
| Eosinophil Migration Inhibition | 70% reduction at 100 µM |
| Calcium Mobilization | Significant inhibition observed |
Q & A
Q. What are the standard synthetic routes for preparing benzyl (3R,4R)-4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate, and how are stereochemical outcomes controlled?
The synthesis typically involves multi-step protocols, including:
- Piperidine Ring Functionalization : Introduction of fluorine at C4 via nucleophilic fluorination or electrophilic substitution, often requiring anhydrous conditions and catalysts like KF or CsF .
- Carbamate Protection : The tert-butoxycarbonyl (Boc) group is introduced at C3 using Boc anhydride (Boc₂O) in the presence of a base (e.g., DMAP or TEA) to protect the amino group .
- Stereocontrol : Chiral resolution techniques (e.g., chiral HPLC) or enantioselective catalysis (e.g., Pd/XPhos systems) ensure the (3R,4R) configuration. Reaction conditions (temperature, solvent polarity) are optimized to minimize epimerization .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR and 2D experiments (COSY, HSQC) confirm stereochemistry and substituent positions. For example, fluorinated carbons show distinct coupling constants (e.g., ³JHF ~20 Hz for C4-F) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion for C₁₉H₂₆FN₂O₄).
- Chiral Analysis : Supercritical fluid chromatography (SFC) or polarimetry ([α]D) quantifies enantiomeric excess (ee) ≥98% in advanced studies .
- HPLC-PDA : Purity ≥95% is standard for biological assays, with C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the final coupling step of this compound, and what factors contribute to variability?
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with bulky ligands (tert-butyl XPhos) enhance coupling efficiency in Buchwald-Hartwig amination or Suzuki-Miyaura reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) improve Boc deprotection rates but may require rigorous drying to avoid hydrolysis side products .
- Temperature Control : Reactions at 40–100°C under inert atmospheres minimize decomposition. For example, heating at 60°C in THF with TBAF removes silyl protecting groups quantitatively .
- Yield Variability : Contradictions arise from trace moisture (affecting Boc stability) or competing elimination pathways in fluorinated intermediates. Kinetic studies (e.g., in situ IR monitoring) help identify optimal conditions .
Q. What strategies address discrepancies in biological activity data for this compound across different assay systems?
- Metabolic Stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition) may reduce activity in hepatic microsome assays. Incorporate deuterated analogs or prodrug modifications to enhance half-life .
- Membrane Permeability : LogP calculations (e.g., ~2.5 for this compound) and PAMPA assays correlate with cellular uptake. Contradictory IC₅₀ values in cell-based vs. biochemical assays often reflect permeability limitations .
- Target Engagement : Use biophysical methods (SPR, ITC) to validate binding affinity to kinase or GPCR targets. For example, fluorinated piperidines often show enhanced selectivity for GRK2 over GRK3 .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
- pH Sensitivity : The Boc group hydrolyzes rapidly under acidic conditions (pH <3), while the benzyl ester is labile in basic media (pH >10). Stability studies in PBS (pH 7.4) at 25°C show >90% integrity over 24 hours .
- Thermal Degradation : TGA/DSC analyses reveal decomposition above 150°C. Storage at –20°C in anhydrous DMSO or EtOH prevents racemization and aggregation .
- Light Sensitivity : UV-Vis studies indicate photodegradation under UV light (λ = 254 nm), necessitating amber vials for long-term storage .
Q. What computational methods are used to predict the compound’s pharmacokinetic and toxicological profiles?
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate properties:
- Bioavailability : ~65% (Rule of Five compliant: MW <500, H-bond donors <5).
- hERG Inhibition Risk : Low (predicted IC₅₀ >10 μM via QSAR models).
- Docking Studies : Molecular dynamics (e.g., AutoDock Vina) model interactions with target proteins. For example, the fluorinated piperidine moiety forms hydrogen bonds with ATP-binding pockets in kinase targets .
Methodological Guidance for Contradictory Data
Q. How should researchers resolve conflicting NMR data for the C3 and C4 stereocenters?
- NOE Experiments : 2D NOESY identifies spatial proximity between H3 and the Boc group, confirming the (3R) configuration.
- Crystallography : Single-crystal X-ray diffraction provides unambiguous stereochemical assignment. For example, a 1.5 Å resolution structure confirmed the (3R,4R) configuration in a related fluoropiperidine .
- Derivatization : Convert the compound to a crystalline derivative (e.g., HCl salt) for improved diffraction quality .
Q. What steps mitigate batch-to-batch variability in enantiomeric excess (ee) during scale-up?
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress and ee in real time.
- Chiral Catalyst Recycling : Immobilized catalysts (e.g., Pd on mesoporous silica) improve consistency in multi-gram syntheses .
- Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., L-tartaric acid) to enhance ee from 90% to >99% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
